molecular formula C7H7N5 B14465844 Guanidine, 2-cyano-1-(3-pyridyl)- CAS No. 67026-32-8

Guanidine, 2-cyano-1-(3-pyridyl)-

Cat. No.: B14465844
CAS No.: 67026-32-8
M. Wt: 161.16 g/mol
InChI Key: VBKOBCGEDSEGCI-UHFFFAOYSA-N
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Description

Guanidine, 2-cyano-1-(3-pyridyl)- is a compound that belongs to the class of guanidines, which are known for their high basicity and ability to form strong hydrogen bonds This compound is characterized by the presence of a cyano group and a pyridyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine, 2-cyano-1-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method includes the use of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .

Industrial Production Methods: Industrial production of guanidines often relies on scalable and efficient synthetic routes. The use of transition metal catalysis, such as palladium-catalyzed cascade reactions, provides a high yield of guanidine derivatives . The choice of catalysts and reaction conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Guanidine, 2-cyano-1-(3-pyridyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Guanidine, 2-cyano-1-(3-pyridyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit key enzymes and signaling pathways makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

67026-32-8

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

1-cyano-2-pyridin-3-ylguanidine

InChI

InChI=1S/C7H7N5/c8-5-11-7(9)12-6-2-1-3-10-4-6/h1-4H,(H3,9,11,12)

InChI Key

VBKOBCGEDSEGCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N=C(N)NC#N

Origin of Product

United States

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